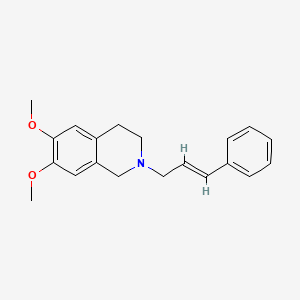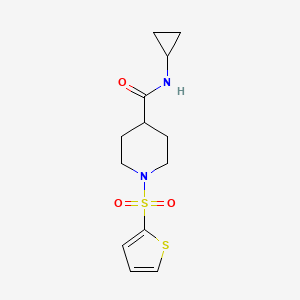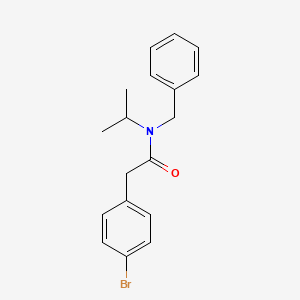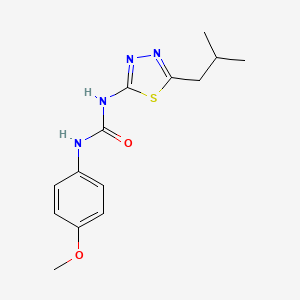![molecular formula C17H16O3S B5843335 8-ethoxy-1,3-dimethyl-6-(2-thienyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B5843335.png)
8-ethoxy-1,3-dimethyl-6-(2-thienyl)-4H-cyclohepta[c]furan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-1,3-dimethyl-6-(2-thienyl)-4H-cyclohepta[c]furan-4-one, commonly known as EDC, is a synthetic compound with potential applications in scientific research. EDC belongs to the class of cyclic ketones and has a unique molecular structure that makes it an interesting target for investigation.
Mécanisme D'action
The mechanism of action of EDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. EDC has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. EDC has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EDC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EDC can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types, including macrophages and endothelial cells. In vivo studies have shown that EDC can reduce inflammation and oxidative stress in animal models of various diseases, such as arthritis, colitis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
EDC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its purity can be verified using various analytical techniques, such as NMR and HPLC. EDC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, EDC has some limitations for use in lab experiments. It is a relatively new compound, and its biological activity and toxicity profile are not fully characterized. Moreover, the synthesis of EDC requires specialized equipment and expertise, which may limit its availability to some researchers.
Orientations Futures
There are several future directions for research on EDC. One potential direction is to investigate the structure-activity relationship of EDC and its analogs to identify more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation. Another direction is to investigate the molecular mechanisms underlying the anti-inflammatory and antitumor activities of EDC, which could lead to the development of novel therapeutic agents for various diseases. Additionally, EDC could be used as a tool compound to study the role of COX-2 and other enzymes in various biological processes.
Méthodes De Synthèse
EDC can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with ethyl acetoacetate, followed by cyclization and reduction steps. The final product is obtained after purification using column chromatography. The yield of EDC is typically around 50%, and the purity can be as high as 99%.
Applications De Recherche Scientifique
EDC has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. EDC has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation.
Propriétés
IUPAC Name |
4-ethoxy-1,3-dimethyl-6-thiophen-2-ylcyclohepta[c]furan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-4-19-14-9-12(15-6-5-7-21-15)8-13(18)16-10(2)20-11(3)17(14)16/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKJLPOCHGTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)

![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)

![3-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5843295.png)


![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B5843312.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)


